2,4-Dichloro-6-methylbenzenesulfonyl chloride
Overview
Description
2,4-Dichloro-6-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl3O2S. It belongs to the class of sulfonyl chlorides, which are widely used in organic synthesis due to their reactivity. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylbenzenesulfonyl chloride typically involves the chlorination of 2,4-dichloro-6-methylbenzenesulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dichloro-6-methylbenzenesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinyl chloride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases such as sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
2,4-Dichloro-6-methylbenzenesulfonic acid: Formed from hydrolysis.
Scientific Research Applications
2,4-Dichloro-6-methylbenzenesulfonyl chloride has a broad range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: It is employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonyl derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonyl chloride
- 4-Methylbenzenesulfonyl chloride
- 2,4-Dichlorobenzenesulfonyl chloride
Comparison
2,4-Dichloro-6-methylbenzenesulfonyl chloride is unique due to the presence of both chloro and methyl substituents on the benzene ring. This structural feature imparts distinct reactivity and selectivity in its chemical reactions compared to other sulfonyl chlorides. For example, the presence of electron-withdrawing chloro groups enhances its electrophilicity, making it more reactive towards nucleophiles than benzenesulfonyl chloride. The methyl group also influences the steric and electronic properties, affecting the overall reactivity and stability of the compound.
Properties
IUPAC Name |
2,4-dichloro-6-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMUXGRPLOUXAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384240 | |
Record name | 2,4-dichloro-6-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-26-9 | |
Record name | 2,4-Dichloro-6-methylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dichloro-6-methylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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